2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- is an organic compound with a complex structure that includes a nitrile group, a propenyl group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-2-(1,1-dimethylethoxy)-3,3-diphenylpropane with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of toxic reagents like sodium cyanide.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium cyanide (NaCN) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- involves its reactivity with various chemical reagents. The nitrile group is a key functional group that can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3-phenyl-
- 2-Propenenitrile, 2-(1,1-dimethylethoxy)-3-(4-methylphenyl)-
Uniqueness
2-Propenenitrile, 2-(1,1-dimethylethoxy)-3,3-diphenyl- is unique due to the presence of two phenyl groups, which can influence its reactivity and physical properties. This structural feature distinguishes it from similar compounds and can lead to different applications and reactivity profiles.
Properties
CAS No. |
59463-46-6 |
---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-3,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C19H19NO/c1-19(2,3)21-17(14-20)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 |
InChI Key |
AKYHUDWFMQCRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.